4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps:
Construction of Benzimidazole Core: The benzimidazole nucleus is often synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The specific substituents, such as the 4-methoxyphenyl and 2-methylpropyl groups, are introduced through various organic reactions, including alkylation and acylation.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol can be compared with other benzimidazole derivatives:
Similar Compounds: Compounds like 5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione and fenbendazole share structural similarities and biological activities
Uniqueness: The presence of the pyrrolidine ring and specific substituents in this compound gives it unique chemical and biological properties compared to other benzimidazole derivatives
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H24N4O2/c1-13(2)20(14-8-10-15(28-3)11-9-14)26-12-18(27)19(21(26)23)22-24-16-6-4-5-7-17(16)25-22/h4-11,13,20,23,27H,12H2,1-3H3,(H,24,25) |
InChI Key |
LFNZFQWJEJADRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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